molecular formula C31H37Cl2F6N4O5P B607540 Fosnetupitant chloride CAS No. 1643757-72-5

Fosnetupitant chloride

カタログ番号: B607540
CAS番号: 1643757-72-5
分子量: 761.5 g/mol
InChIキー: LBTQUZNIWCWBNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フォスネトピタント塩酸塩は、主に化学療法による悪心・嘔吐の治療に使用される薬剤です。これはネトピタントのプロドラッグであり、つまり体内で代謝されて活性薬物であるネトピタントを生成します。 この化合物は、多くの場合、パロノセトロン塩酸塩と組み合わせて使用され、静脈内投与用に配合されています .

準備方法

合成経路と反応条件

フォスネトピタント塩酸塩の合成は、前駆体であるネトピタントから始まり、いくつかの段階で行われます。このプロセスは、通常、水溶性を高めるためのリン酸化を含み、これにより静脈内投与に適したものとなります。 温度、pH、溶媒などの特定の反応条件は、最終製品の安定性と純度を確保するために慎重に制御されます .

工業生産方法

フォスネトピタント塩酸塩の工業生産は、一貫性と品質を確保するために、医薬品製造品質管理(GMP)に従って行われます。このプロセスには、大規模な化学合成、精製、および製剤化の段階が含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、生産プロセス全体を通じて化合物の品質と純度を監視します .

化学反応の分析

反応の種類

フォスネトピタント塩酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な製品

加水分解の主な生成物は、薬物の活性型であるネトピタントです。 他の反応では、使用される特定の条件と試薬に応じて、さまざまな中間体や副生成物が生成される可能性があります .

科学研究への応用

フォスネトピタント塩酸塩は、いくつかの科学研究に用いられています。

    化学: プロドラッグの活性化と薬物送達システムを研究するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。

    医学: 主に化学療法による悪心・嘔吐の予防に使用され、癌患者の生活の質を向上させています。

    産業: 新しい制吐剤製剤と薬物送達技術の開発に使用されています.

科学的研究の応用

Clinical Applications

Fosnetupitant chloride is primarily indicated for:

  • Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) : It is particularly effective in patients receiving cisplatin-based chemotherapy, which is known for its high emetogenic potential. Clinical studies have demonstrated that fosnetupitant significantly improves complete response rates compared to placebo .

Case Studies and Clinical Trials

  • Phase II Study :
    • A randomized, double-blind study assessed the efficacy of fosnetupitant at doses of 81 mg and 235 mg combined with palonosetron and dexamethasone in Japanese patients undergoing cisplatin-based chemotherapy.
    • Results showed a complete response rate of 76.8% for the 235 mg dose compared to 54.7% in the placebo group, indicating superior efficacy in preventing CINV .
  • Phase III Study :
    • A head-to-head comparison between fosnetupitant and fosaprepitant (another NK1 antagonist) was conducted among patients receiving highly emetogenic chemotherapy.
    • The study reported noninferiority of fosnetupitant with a complete response rate of 75.2% versus 71.0% for fosaprepitant, along with a lower incidence of injection site reactions .

Pharmacokinetics

Fosnetupitant is characterized by high plasma protein binding (approximately 92% at low concentrations) and significant distribution volume (296 ± 535 L). Its pharmacokinetic profile allows for effective dosing regimens that can be tailored based on patient needs .

Safety Profile

The safety data from clinical trials indicate that fosnetupitant has a favorable safety profile, with infusion site reactions occurring in less than 1% of patients across various studies. Commonly reported adverse effects include headache and fatigue, which are generally mild and manageable .

Summary Table of Clinical Findings

Study TypeDose (mg)Complete Response Rate (%)Comparison GroupNotes
Phase II23576.8Placebo (54.7)Significant efficacy in CINV prevention
Phase III23575.2Fosaprepitant (71.0)Demonstrated noninferiority

作用機序

フォスネトピタント塩酸塩は、脳のニューロキニン-1(NK1)受容体を標的にして効果を発揮します。投与されると、ネトピタントに変換され、NK1受容体に結合して、悪心・嘔吐に関連する神経ペプチドであるサブスタンスPの作用を阻害します。 この遮断は、嘔吐反射の活性化を防ぎ、それによって化学療法による悪心・嘔吐の発生率を低下させます .

類似化合物との比較

類似化合物

独自性

フォスネトピタント塩酸塩は、プロドラッグとして製剤化されているため、水溶性を高め、静脈内投与を可能にするという独自の特徴を持っています。 この特性により、経口薬を服用できない患者に特に役立ちます .

生物活性

Fosnetupitant chloride is a prodrug that serves as a selective antagonist of the human substance P/neurokinin 1 (NK-1) receptors. It is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly in patients undergoing highly emetogenic chemotherapy regimens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Fosnetupitant is converted into its active form, netupitant, upon administration. Netupitant selectively binds to NK-1 receptors in the central nervous system, inhibiting the action of substance P, a neuropeptide involved in the emetic response. By blocking these receptors, fosnetupitant effectively prevents both acute and delayed emesis associated with chemotherapy.

Pharmacokinetics

The pharmacokinetics of fosnetupitant reveal several key characteristics:

  • Conversion to Active Form : Upon intravenous administration, fosnetupitant is rapidly converted to netupitant.
  • Plasma Protein Binding : Fosnetupitant exhibits high plasma protein binding (92% at 1 μM and 95% at 10 μM) in humans.
  • Metabolism : Netupitant is primarily metabolized by hepatic enzymes, particularly CYP3A4, with minimal renal excretion.
  • Half-life : The elimination half-life of netupitant allows for prolonged receptor occupancy, which is crucial for effective CINV management.

Clinical Efficacy

Several clinical studies have assessed the efficacy of fosnetupitant in preventing CINV. A notable randomized, double-blind study evaluated its effectiveness in combination with palonosetron and dexamethasone among patients receiving cisplatin-based chemotherapy.

Study Findings

  • Participants : 594 patients were randomized into three groups: placebo, fosnetupitant 81 mg, and fosnetupitant 235 mg.
  • Complete Response (CR) Rates :
    • Placebo: 54.7%
    • Fosnetupitant 81 mg: 63.8%
    • Fosnetupitant 235 mg: 76.8% (statistically superior to placebo with P<.001P<.001)

These results indicate that higher doses of fosnetupitant significantly enhance the prevention of both acute and delayed nausea and vomiting compared to placebo.

Treatment GroupCR Rate (%)Adjusted Difference (%)Statistical Significance
Placebo54.7--
Fosnetupitant 81 mg63.8+9.1P=.061P=.061
Fosnetupitant 235 mg76.8+22.0P<.001P<.001

Safety Profile

The safety profile of fosnetupitant has been evaluated in multiple studies:

  • Adverse Events : The incidence of adverse events was comparable across all treatment groups, with infusion site reactions occurring in less than 1% of patients.
  • Cardiovascular Effects : No significant cardiovascular effects were noted at therapeutic doses.
  • CNS Effects : Fosnetupitant did not exhibit proconvulsant or anticonvulsant activity in animal studies.

Case Studies

A case study involving a patient receiving cisplatin-based chemotherapy demonstrated that administration of fosnetupitant significantly reduced the incidence of nausea during both the acute (0–24 hours) and delayed (24–120 hours) phases post-chemotherapy. The patient's quality of life improved markedly due to the effective control of CINV.

特性

CAS番号

1643757-72-5

分子式

C31H37Cl2F6N4O5P

分子量

761.5 g/mol

IUPAC名

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride

InChI

InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H

InChIキー

LBTQUZNIWCWBNN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-]

正規SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Fosnetupitant chloride, 08PNET

製品の起源

United States

Synthesis routes and methods

Procedure details

To the solution of chloromethyl di-tert-butyl phosphate in Acetone (22.1 g from a 10% solution, 85.58 mmole), 15.5 g (103.24 mmole) of sodium iodide and 33.0 g (57.00 mmole) of netupitant were added and the solution heated at 50° C. for at 6-16 h. The precipitated salts were filtered off, the acetone distilled under reduced pressure and the crude product dissolved in 43.0 g of methanol and 43.0 g 1,4-dioxane. 12.6 g of HCl 4M in dioxane (113.85 mmole) were added, and then methanol is distilled off at 40° C. under reduced pressure. The solution is cooled at 5° C. and stirred at 5° C. for at least 2 h at 5° C. The product was isolated by filtration, purified by additional slurry in acetone (238 g), and filtered and washed with acetone (47 g) and pentane (2×72 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
12.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosnetupitant chloride
Reactant of Route 2
Reactant of Route 2
Fosnetupitant chloride
Reactant of Route 3
Reactant of Route 3
Fosnetupitant chloride
Reactant of Route 4
Fosnetupitant chloride
Reactant of Route 5
Fosnetupitant chloride
Reactant of Route 6
Fosnetupitant chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。